Efavirenz, (R)-

Descripción general

Descripción

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus type 1 infection. It is a synthetic compound that has been a cornerstone in highly active antiretroviral therapy for many years. Efavirenz, ®- is known for its ability to inhibit the replication of the human immunodeficiency virus by targeting the reverse transcriptase enzyme, which is crucial for the virus’s replication process .

Aplicaciones Científicas De Investigación

Efavirenz, ®- has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with the enzyme.

Biology: Employed in research on viral replication mechanisms and the development of resistance in human immunodeficiency virus.

Medicine: Integral part of antiretroviral therapy regimens for treating human immunodeficiency virus type 1 infection. .

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems to improve the bioavailability and efficacy of antiretroviral drugs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz, ®- involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is typically conducted at low temperatures, around -45°C, to ensure high yield and selectivity. The intermediate formed is then subjected to trifluoroacetylation to produce the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of Efavirenz, ®- is often carried out using continuous flow chemistry. This method enhances the safety and efficiency of the process by improving reaction selectivity and facilitating scale-up. The use of continuous flow reactors allows for better control over reaction conditions and reduces the risk associated with handling pyrophoric reagents like n-butyllithium .

Análisis De Reacciones Químicas

Types of Reactions

Efavirenz, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to produce derivatives for research purposes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently employed.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Efavirenz, ®- that may possess different pharmacological activities or improved solubility and stability profiles .

Mecanismo De Acción

Efavirenz, ®- exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1. This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle. The inhibition of reverse transcriptase effectively halts the replication of the virus, reducing the viral load in patients and improving their immune function .

Comparación Con Compuestos Similares

Similar Compounds

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 infection.

Delavirdine: Similar in function to Efavirenz, ®-, but with a different chemical structure and pharmacokinetic profile.

Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity against resistant strains of human immunodeficiency virus

Uniqueness

Efavirenz, ®- is unique due to its high potency and long half-life, which allows for once-daily dosing. This characteristic improves patient adherence to antiretroviral therapy regimens. Additionally, Efavirenz, ®- has been extensively studied and has a well-established safety and efficacy profile, making it a preferred choice in many treatment protocols .

Propiedades

IUPAC Name |

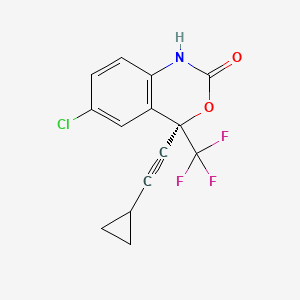

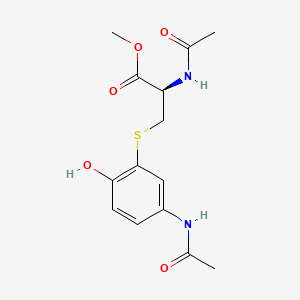

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-74-8 | |

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Efavirenz, (R)-, exert its antiretroviral effect and what are the downstream consequences?

A1: Efavirenz, (R)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA [, , ]. This effectively halts the replication cycle of the virus within infected cells.

Q2: What is the relationship between Cerebrospinal Fluid (CSF) and brain tissue concentrations of Efavirenz, (R)-, and what are the implications for treatment efficacy?

A2: While CSF concentrations are often used as a surrogate for drug concentrations in brain tissue, research indicates that this is not accurate for most antiretrovirals []. In a study using non-human primate models, CSF concentrations of most antiretrovirals, with the exception of Efavirenz, (R)-, were significantly lower than brain tissue concentrations and showed poor agreement. This finding highlights the importance of directly measuring drug concentrations in target tissues, especially when evaluating the efficacy of antiretroviral therapies in the central nervous system.

Q3: How does the presence of specific mutations in the HIV-1 reverse transcriptase enzyme affect the efficacy of Efavirenz, (R)-?

A3: The emergence of specific mutations in the HIV-1 reverse transcriptase gene can lead to resistance against Efavirenz, (R)- []. For instance, mutations like V106M, K101E, and P225H are commonly associated with Efavirenz, (R)-, resistance. Notably, high-level resistance is primarily attributed to the Y188L and M230L mutations. These findings underscore the importance of genotypic resistance testing before initiating Efavirenz, (R)-, therapy, especially in patients with prior NNRTI exposure.

Q4: How does the genetic makeup of a patient, specifically regarding the CYP2B6 gene, influence the metabolism and ultimately the efficacy of Efavirenz, (R)-?

A4: Genetic variations in the CYP2B6 gene, particularly the CYP2B66 allele, can significantly impact the metabolism of Efavirenz, (R)- []. Individuals carrying the 6/6 genotype exhibit significantly lower clearance and higher exposure to Efavirenz, (R)-, compared to those with the 1/*1 genotype. This difference in drug exposure can lead to variations in treatment response and potential toxicity.

Q5: What are the potential analytical methods for quantifying Efavirenz, (R)-, in biological samples, and what considerations are crucial for their validation?

A5: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine Efavirenz, (R)-, concentrations in human plasma and pharmaceutical formulations [, ]. Method validation is crucial to ensure the accuracy, precision, linearity, and specificity of the analytical method. These validations are essential to generate reliable and reproducible data for pharmacokinetic studies and therapeutic drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

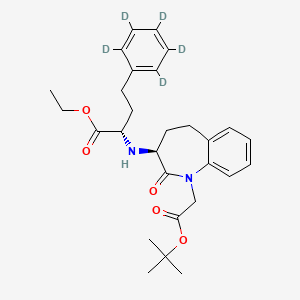

![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)